N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-1-phenylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-1-phenylmethanamine, commonly known as BDB, is a psychoactive drug that belongs to the amphetamine class of compounds. BDB is structurally similar to the popular recreational drug MDMA, also known as ecstasy. BDB has been found to have similar effects on the central nervous system as MDMA, such as increasing levels of serotonin, dopamine, and norepinephrine.
Mécanisme D'action
BDB works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, appetite, and sleep, among other functions. BDB binds to and inhibits the reuptake transporters for these neurotransmitters, leading to their increased levels in the brain.
Biochemical and Physiological Effects:
BDB has been found to produce a range of effects on the body, including increased heart rate, blood pressure, and body temperature. BDB also produces feelings of euphoria, empathy, and emotional openness, similar to those produced by MDMA. However, BDB has been found to produce less intense effects than MDMA.
Avantages Et Limitations Des Expériences En Laboratoire
BDB has been used in various laboratory experiments to study the effects of serotonin and dopamine on the brain. One advantage of using BDB in experiments is its similarity to MDMA, which allows for comparison between the two drugs. However, one limitation of using BDB is its relatively weaker effects compared to MDMA, which may make it less useful in certain types of experiments.
Orientations Futures
There are several potential future directions for research on BDB. One direction is to further explore its potential therapeutic applications, particularly in treating mental health disorders. Another direction is to study its effects on the brain in more detail, particularly in comparison to other psychoactive drugs. Additionally, further research could be conducted on the optimal dosage and administration of BDB for various applications.
Méthodes De Synthèse
BDB can be synthesized through various methods, including reductive amination and condensation reactions. One common method involves the condensation of 3,4-methylenedioxyphenyl-2-propanone with 2-amino-1-phenylpropane.
Applications De Recherche Scientifique
BDB has been studied for its potential therapeutic applications in treating various mental health disorders, such as depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, BDB has been studied for its potential use in neuroscience research, particularly in studying the effects of serotonin and dopamine on the brain.
Propriétés
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-5-14(6-3-1)12-18-13-15-7-8-16-17(11-15)20-10-4-9-19-16/h1-3,5-8,11,18H,4,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUSJOMMPQQMTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CNCC3=CC=CC=C3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-1-phenylmethanamine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.